4-amino-5,6-dimethyl-1H,2H-thieno[2,3-d]pyrimidine-2-thione
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Overview
Description
4-amino-5,6-dimethyl-1H,2H-thieno[2,3-d]pyrimidine-2-thione is a heterocyclic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,6-dimethyl-1H,2H-thieno[2,3-d]pyrimidine-2-thione typically involves the reaction of malononitrile with 3-methyl-2-butanone in the presence of sodium methoxide, followed by cyclization with urea . The reaction conditions often require refluxing in a suitable solvent such as methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-amino-5,6-dimethyl-1H,2H-thieno[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
4-amino-5,6-dimethyl-1H,2H-thieno[2,3-d]pyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-amino-5,6-dimethyl-1H,2H-thieno[2,3-d]pyrimidine-2-thione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride
Uniqueness
4-amino-5,6-dimethyl-1H,2H-thieno[2,3-d]pyrimidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential bioactivity compared to its oxygen analogs .
Properties
IUPAC Name |
4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7/h1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZSGPQKADVYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=S)NC(=C12)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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